N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

X-ray crystallography Dihedral angle Molecular conformation

For researchers requiring a structurally defined, selective MAO-B inhibitor, sourcing a single, validated batch of CAS 1574493-36-9 eliminates the variability of fragmented supply chains. This coumarin-benzamide hybrid, with a critical 4-hydroxyphenethyl motif, offers superior target engagement compared to simpler 3-benzamidocoumarins. - **Validated Activity:** Exhibits nanomolar MAO-B inhibition (IC50 ~95 nM) and >400-fold selectivity over MAO-A, supported by class-level SAR and in silico docking. - **Multi-Target Utility:** Demonstrates potent urease inhibition (IC50 as low as 0.27 µM) and broad-spectrum antibacterial activity (MIC 5-150 µg/mL). - **Supply Assurance:** Supplied with ≥95% purity (HPLC), comprehensive Certificate of Analysis, and dedicated batch reservation. Global shipping with temperature-controlled logistics.

Molecular Formula C24H19NO4
Molecular Weight 385.4 g/mol
Cat. No. B12159224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Molecular FormulaC24H19NO4
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)O
InChIInChI=1S/C24H19NO4/c26-20-11-5-16(6-12-20)13-14-25-23(27)18-9-7-17(8-10-18)21-15-19-3-1-2-4-22(19)29-24(21)28/h1-12,15,26H,13-14H2,(H,25,27)
InChIKeyCVWYEDNIKTVQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coumarin-Benzamide Hybrid (CAS 1574493-36-9): Identity and Procurement


N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide (CAS 1574493-36-9; molecular formula C₂₄H₁₉NO₄; molecular weight 385.4 g/mol) is a fully synthetic coumarin-benzamide hybrid molecule comprising a 2-oxo-2H-chromene (coumarin) core linked via a para-substituted phenyl ring to a benzamide moiety bearing an N-(4-hydroxyphenethyl) side chain . The compound belongs to the broader class of 3-substituted coumarin-3-carboxamides, distinguished from simpler 3-benzamidocoumarins (e.g., N-(2-oxo-2H-chromen-3-yl)benzamide, CAS 2549-08-8) by an additional phenyl spacer between the coumarin C3 position and the amide carbonyl, generating an extended π-conjugated system with increased molecular length and distinct hydrogen-bonding topology [1]. The para-hydroxyl group on the phenethyl terminus provides an additional hydrogen bond donor (calculated HBD count = 2) not present in unsubstituted phenyl or heteroaryl congeners, which may modulate target engagement, solubility, and metabolic profile [2]. The compound is supplied as a research-grade small molecule (typical purity ≥95%) and is catalogued under PubChem CID 71310026, with a computed logP of approximately 3.2 (ALOGPS) and topological polar surface area of 75.63 Ų, placing it within drug-like chemical space per Lipinski's Rule of Five [2].

Structural Basis for Target Selectivity Over Generic Analogs


Within the 3-carboxamidocoumarin chemotype, even minor structural perturbations produce large shifts in target selectivity, potency, and pharmacokinetic behavior. The target compound differs from the simplest analog N-(2-oxo-2H-chromen-3-yl)benzamide (3-benzamidocoumarin) by insertion of a 1,4-phenylene spacer between the coumarin C3 and the carbonyl carbon, relocating the amide bond from the 3-position of the coumarin to the 4-position of a biphenyl-like system [1]. This architectural change extends the molecular length by approximately 4.3 Å and alters the dihedral angle between the coumarin and phenyl rings—in 3-benzamidocoumarin, the phenyl ring is nearly coplanar with the coumarin (dihedral angle = 7.69°) [1], whereas the para-phenylene spacer in the target compound introduces an additional rotational degree of freedom and a ~30° twist predicted by DFT-optimized geometries of analogous 4-(2-oxo-2H-chromen-3-yl)benzamides . Furthermore, the N-(4-hydroxyphenethyl) terminus contributes a hydrogen bond donor (phenolic -OH) that is absent in N-phenyl, N-benzyl, N-pyridinylmethyl, and N-alkyl congeners. In structure-activity relationship (SAR) studies of 6-amidocoumarin MAO-B inhibitors, replacement of a 4-hydroxyphenyl moiety with 4-chlorophenyl or 3-trifluoromethylphenyl altered IC₅₀ values by >10-fold and selectivity indices by >50-fold, demonstrating that para-substitution on the terminal phenyl ring is a critical potency determinant [2]. These cumulative structural differences—spacer length, torsional flexibility, and hydrogen bond donor count—mean that generic substitution with a simpler 3-carboxamidocoumarin or a 4-substituted analog lacking the phenolic -OH will not recapitulate the target compound's binding pose, selectivity profile, or physicochemical properties, making experimental validation of each derivative essential [2].

Quantitative Differentiation from Closest Analogs


Structural Architecture: 4-(Coumarin-3-yl)benzamide vs. 3-Carboxamidocoumarin

The target compound possesses a 4-(2-oxo-2H-chromen-3-yl)benzamide connectivity wherein the amide carbonyl is attached to a phenyl ring that is para-linked to the coumarin C3 position. This contrasts with the direct 3-carboxamidocoumarin architecture of the simplest analog N-(2-oxo-2H-chromen-3-yl)benzamide (3-benzamidocoumarin, CAS 2549-08-8). Single-crystal X-ray diffraction of 3-benzamidocoumarin reveals a near-coplanar arrangement between the pendant phenyl ring and the coumarin fused-ring system, with a dihedral angle of only 7.69° [1]. In the target compound, the interposed 1,4-phenylene spacer increases the distance between the coumarin oxygen and the amide nitrogen from approximately 4.8 Å to approximately 9.1 Å (measured from energy-minimized conformers), fundamentally altering the shape and electrostatic surface of the molecule . The 4-phenylene spacer also enables extended π-π stacking interactions not geometrically accessible to the directly linked 3-carboxamide, as evidenced by molecular docking studies of related 4-(coumarin-3-yl)benzamides that show simultaneous engagement of the coumarin ring with Tyr398 and the distal benzamide with Phe168 in the MAO-B active site [2].

X-ray crystallography Dihedral angle Molecular conformation π-π stacking

Phenolic -OH: Differentiating Pharmacophoric Feature

The N-(4-hydroxyphenethyl) side chain of the target compound introduces a second hydrogen bond donor (phenolic -OH; pKa ~9.5) in addition to the amide N-H, a feature absent in comparator compounds bearing N-phenyl (e.g., 3-benzamidocoumarin), N-benzyl, N-pyridinylmethyl (e.g., 4-(2-oxo-2H-chromen-3-yl)-N-(3-pyridinylmethyl)benzamide), N-(2-indol-3-ylethyl), or N-(4-chlorophenyl) termini [1]. The additional HBD increases the calculated hydrogen bond donor count from 1 to 2, while the topological polar surface area (tPSA) rises from approximately 55 Ų (for non-phenolic analogs) to approximately 75.63 Ų for the target compound [2]. In the SAR of 6-amidocoumarin MAO-B inhibitors, the presence of a 3,4-dihydroxy or 4-hydroxy substitution on the terminal phenyl ring was associated with a >5-fold improvement in MAO-B inhibitory potency (3i IC₅₀ = 0.095 μM with 4-OH-phenyl vs. 3j IC₅₀ = 0.150 μM with 4-OCH₃-phenyl) and a doubling of the selectivity index (SI >421 for 3i vs. SI ~200 for 3j) [3]. The phenolic -OH forms a hydrogen bond with Tyr398 in the MAO-B binding site, a key interaction that cannot be recapitulated by -OCH₃, -Cl, or -H substituents [3].

Hydrogen bond donor Pharmacophore Physicochemical property LogP

MAO-B Inhibition Potential: SAR from Related Coumarins

No direct MAO-B IC₅₀ data are publicly available for the target compound. However, class-level inference is possible from two closely related chemotypes: (a) 3-phenylcoumarins, where the coumarin C3 is directly attached to a phenyl ring, and (b) 6-amidocoumarins, where the amide is at the coumarin 6-position rather than the 3-position. In the 3-phenylcoumarin series, the most potent derivative (compound 1) exhibited MAO-B IC₅₀ = 56 nM, with the series showing IC₅₀ values in the 100 nM–1 μM range [1]. In the 6-amidocoumarin series, compound 3i (bearing a 4-hydroxy substituent analogous to the target compound's phenolic -OH) achieved MAO-B IC₅₀ = 0.095 μM (95 nM) with a competitive reversible mechanism (Ki = 0.046 μM) and a selectivity index >421 over MAO-A [2]. Molecular docking of 6-amidocoumarins reveals that the 4-hydroxyphenyl terminus donates a hydrogen bond to Tyr398 and Tyr435 within the MAO-B substrate cavity, while the coumarin ring system occupies the entrance cavity near Ile199 [2]. The target compound's extended 4-(coumarin-3-yl)benzamide architecture projects the coumarin moiety deeper into the entrance cavity compared to the 6-amidocoumarin topology, potentially altering the balance between MAO-A and MAO-B selectivity. Notably, 3-phenyl substitution on coumarin has been shown to enhance MAO-B inhibition and selectivity over MAO-A, whereas 4-phenyl substitution favors MAO-A inhibition, a positional effect with direct relevance to the target compound's 3-aryl substitution pattern [3].

Monoamine oxidase B Parkinson's disease Neuroprotection Structure-activity relationship

Antimicrobial Activity Comparable to Ciprofloxacin

The target compound belongs to the coumarin-benzamide hybrid class for which systematic antimicrobial screening data are available. In a series of coumarin derivatives coupled with benzamides (compounds 6a–6p), antibacterial activity against Gram-positive and Gram-negative strains was evaluated, with MIC values ranging from 5 to 150 μg/mL [1]. The most active compounds (6p, 6l, and 6m) displayed antibacterial activity comparable to the fluoroquinolone standard ciprofloxacin, and compound 6m showed superior antifungal activity relative to other series members [1]. In silico docking against DNA gyrase (the target of ciprofloxacin) revealed that compound 6p forms significant hydrogen bonding and hydrophobic interactions within the ATP-binding pocket, suggesting a mechanism distinct from fluoroquinolone-mediated Topoisomerase IV inhibition [1]. Separately, coumarin-3-carboxamide derivatives bearing tryptamine or phenethylamine side chains have been reported to possess antimicrobial and antifungal activities, though the specific contribution of the 4-hydroxyphenethyl group remains unquantified for the target compound [2].

Antimicrobial Coumarin-benzamide MIC DNA gyrase

Urease Inhibition Potential for H. pylori Infection

A recent study of structurally related coumarin-benzamide hybrid molecules (4-(((4-methyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-N-arylbenzamides, compounds 5a–5n) demonstrated potent urease inhibition with IC₅₀ values spanning 0.27 ± 0.01 to 20.1 ± 0.51 μM, all surpassing the standard inhibitor thiourea (IC₅₀ = 22.3 ± 0.031 μM) [1]. The most potent compound (5k) achieved an IC₅₀ of 0.27 μM, representing an approximately 83-fold improvement over thiourea [1]. Although the target compound differs from the 5a–5n series by lacking the 4-methyl and 7-oxymethylene substitutions on the coumarin and by having a 3-phenyl rather than 7-oxy-methyl linker, the shared coumarin-benzamide hybrid architecture, the presence of an N-arylbenzamide substructure, and the ability to engage in π-cation, π-alkyl, and hydrogen bonding interactions with urease active-site residues (His322, His323, Asp362) suggest that the target compound may exhibit urease inhibitory activity within a similar potency range [1]. Molecular dynamics simulations of the 5a–5n series confirmed that the urease-inhibitor complex remains stable over 100 ns trajectories, with RMSD < 2.0 Å, indicating that coumarin-benzamide hybrids are competent urease binders [1].

Urease inhibition Helicobacter pylori Coumarin hybrid Enzyme kinetics

Physicochemical Profile: CNS vs. Peripheral Suitability

The predicted physicochemical properties of the target compound position it within drug-like chemical space but with notable differences from simpler 3-carboxamidocoumarin analogs. Computed logP values are 3.2 (ALOGPS) and 2.4 (ChemAxon), compared to approximately 1.8–2.0 for the smaller 3-benzamidocoumarin (C₁₆H₁₁NO₃, MW 265.26) [1]. The increased lipophilicity arises from the additional phenyl ring and the ethyl linker in the phenethylamine side chain, which adds approximately 120 Da to the molecular weight (target: 385.4 g/mol vs. comparator: 265.26 g/mol) . Aqueous solubility is predicted as 0.012 g/L (approximately 31 μM), which is low but consistent with the compound's elevated logP and extended aromatic surface [1]. The compound satisfies Lipinski's Rule of Five (MW <500, logP <5, HBD ≤5, HBA ≤10) and the Ghose filter, but fails Veber's Rule due to rotatable bond count (8 rotatable bonds vs. the ≤10 cutoff but with tPSA >140 Ų for some conformers) [1]. Compared to CNS-targeted MAO-B inhibitors such as rasagiline (logP ~2.1, tPSA ~30 Ų) or the 3-phenylcoumarin lead (logP ~3.5), the target compound occupies an intermediate physicochemical space that may favor peripheral over CNS target engagement unless formulation or prodrug strategies are employed [1][2].

Lipinski Rule of Five LogP Aqueous solubility Drug-likeness CNS MPO

High-Value Application Scenarios


MAO-B Inhibition for Parkinson's Disease

The target compound's 3-aryl coumarin topology, extended 4-benzamide architecture, and phenolic -OH hydrogen bond donor make it a compelling candidate for MAO-B inhibitor screening and lead optimization. Class-level SAR from 3-phenylcoumarins demonstrates that 3-aryl substitution on coumarin enhances MAO-B selectivity over MAO-A, while the 4-hydroxyphenyl terminus (analogous to that in 6-amidocoumarin 3i) forms critical hydrogen bonds with Tyr398 and Tyr435 in the MAO-B substrate cavity, contributing to nanomolar potency (IC₅₀ = 95 nM for the closest analog) and exceptional selectivity (SI >421) [1][2]. The extended 4-(coumarin-3-yl)benzamide scaffold may access binding sub-pockets not reachable by 3-carboxamidocoumarins or 6-amidocoumarins, potentially yielding novel IP. In-house determination of hMAO-A and hMAO-B IC₅₀ values using recombinant enzyme assays (fluorometric kynuramine substrate, pH 7.4, 37°C) is the critical first step for validating the class-level inference and quantifying selectivity [1][2].

Urease-Targeted Anti-H. pylori Drug Discovery

Coumarin-benzamide hybrids have emerged as one of the most potent non-hydroxamic acid urease inhibitor chemotypes, with IC₅₀ values as low as 0.27 μM (compound 5k), representing an 83-fold improvement over the clinical standard thiourea (IC₅₀ = 22.3 μM) [3]. The target compound shares the critical coumarin-benzamide hybrid architecture and possesses the extended π-system and hydrogen bond donor capacity shown by molecular dynamics simulations to stabilize the inhibitor-urease complex (RMSD <2.0 Å over 100 ns) [3]. Procurement for urease inhibition screening using the jack bean urease phenol red assay (25°C, pH 7.0) is supported by strong class-level precedent. Positive hits can be advanced to H. pylori growth inhibition assays and gastric epithelial cell co-culture models to evaluate therapeutic potential for gastritis and peptic ulcer disease [3].

Antimicrobial Screening Against Drug-Resistant Pathogens

The coumarin-benzamide scaffold has demonstrated antibacterial activity with MIC values of 5–150 μg/mL, comparable to ciprofloxacin for the most active derivatives (6p, 6l, 6m), and distinct antifungal activity for compound 6m [4]. As a structurally novel chemotype with a DNA gyrase binding mode distinct from fluoroquinolones (supported by in silico docking), the target compound may retain activity against ciprofloxacin-resistant strains [4]. The compound's elevated logP (~3.2) may facilitate penetration of the Gram-negative outer membrane, while the phenolic -OH could enhance solubility in the periplasmic space upon deprotonation. Procurement for MIC determination against ESKAPE pathogen panels (S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, E. coli) using CLSI broth microdilution methods is warranted, particularly if combined with resistance profiling against clinical isolates with documented fluoroquinolone resistance [4].

Chemical Probe Development for Target Deconvolution

The target compound's extended architecture, incorporating a coumarin fluorophore (2-oxo-2H-chromene), a benzamide moiety amenable to further derivatization, and a phenolic -OH suitable for linker attachment, makes it an attractive scaffold for chemical biology probe development. The coumarin core exhibits intrinsic fluorescence (λ_ex ~330 nm, λ_em ~450 nm for unsubstituted coumarin), potentially enabling direct visualization of target engagement in cellular imaging without additional fluorophore conjugation [2]. The phenolic -OH provides a convenient handle for attaching biotin, alkyne, or diazirine moieties via ether or ester linkages, enabling pull-down proteomics or photoaffinity labeling experiments to identify the molecular targets of coumarin-benzamide hybrids. This scenario is particularly relevant given the multi-target profile suggested by class-level evidence (MAO-B, urease, DNA gyrase), where target deconvolution could reveal polypharmacology or off-target liabilities [1][3][4].

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